5-Methyl-1,3-thiazolidine-4-carbohydrazide

Description

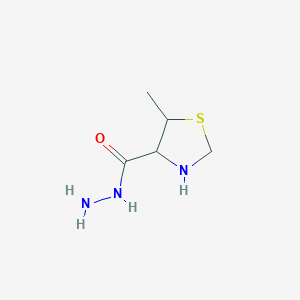

5-Methyl-1,3-thiazolidine-4-carbohydrazide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .

Properties

CAS No. |

98137-77-0 |

|---|---|

Molecular Formula |

C5H11N3OS |

Molecular Weight |

161.23 g/mol |

IUPAC Name |

5-methyl-1,3-thiazolidine-4-carbohydrazide |

InChI |

InChI=1S/C5H11N3OS/c1-3-4(5(9)8-6)7-2-10-3/h3-4,7H,2,6H2,1H3,(H,8,9) |

InChI Key |

FBMWKVFMRTXOHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NCS1)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3-thiazolidine-4-carbohydrazide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction can be carried out in various solvents, including ethanol, methanol, or water, and often requires heating to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield . The use of catalysts, such as acids or bases, can also enhance the reaction rate and selectivity . Green chemistry approaches, including the use of environmentally friendly solvents and catalysts, are increasingly being explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-thiazolidine-4-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and enhance its biological activity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines . Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, into the thiazolidine ring .

Scientific Research Applications

5-Methyl-1,3-thiazolidine-4-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-thiazolidine-4-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, its antioxidant properties can protect cells from oxidative stress and damage .

Comparison with Similar Compounds

Similar Compounds

Thiazole: A heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.

Thiadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical and biological properties.

Thiazolidinone: A derivative of thiazolidine with a carbonyl group at the 2-position.

Uniqueness

5-Methyl-1,3-thiazolidine-4-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity . This compound’s ability to undergo various chemical modifications and its diverse range of biological activities make it a valuable scaffold in drug discovery and development .

Biological Activity

5-Methyl-1,3-thiazolidine-4-carbohydrazide (MTCH) is a thiazolidine derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of MTCH, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MTCH is characterized by its thiazolidine ring, which is known for its role in various biological processes. The molecular formula of MTCH is , with a molecular weight of approximately 174.24 g/mol. The presence of the thiazolidine moiety contributes to its reactivity and interaction with biological systems.

MTCH exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : Studies have indicated that MTCH possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound disrupts microbial cell wall synthesis and inhibits essential metabolic pathways.

- Anticancer Properties : MTCH has shown promise as an anticancer agent, particularly against various cancer cell lines. Its mechanism involves inducing apoptosis through the intrinsic pathway, modulating cell cycle progression, and inhibiting tumor growth factors.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; antifungal properties. |

| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation in various cancer lines. |

| Cytotoxicity | Demonstrates cytotoxic effects with varying IC50 values across different cell lines. |

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Efficacy :

- Mechanistic Insights :

Comparative Analysis with Related Compounds

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| MTCH | 15 | Anticancer (MCF-7) |

| 4-Thiazolidinone Hybrid Molecule | 3.96 | Anticancer (MCF-7) |

| Monoterpene–4-Thiazolidinone Hybrid | 15.85 | Anticancer (HT-1080) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.